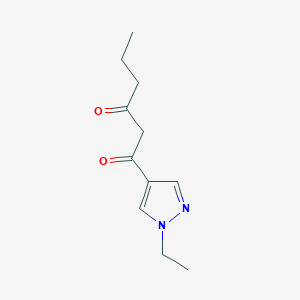![molecular formula C9H16O2 B13473832 {5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers](/img/structure/B13473832.png)
{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers, is a chemical compound characterized by its unique spirocyclic structure. This compound consists of a spiro[3.5]nonane core with an oxygen atom at the 5-position and a methanol group attached to the 2-position. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-oxaspiro[3.5]nonan-2-yl}methanol typically involves the formation of the spirocyclic core followed by the introduction of the methanol group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization at the 2-position introduces the methanol group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired diastereomers.
Industrial Production Methods
Industrial production of {5-oxaspiro[3.5]nonan-2-yl}methanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization to separate the diastereomers.
Chemical Reactions Analysis
Types of Reactions
{5-oxaspiro[3.5]nonan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The hydroxyl group in the methanol moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce methyl derivatives.
Scientific Research Applications
{5-oxaspiro[3.5]nonan-2-yl}methanol has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying stereochemistry.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {5-oxaspiro[3.5]nonan-2-yl}methanol involves its interaction with specific molecular targets. The methanol group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The spirocyclic structure may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic structures but differ in the functional groups attached.
1,3-dioxane and 1,3-dithiane derivatives: These compounds contain oxygen or sulfur atoms in their rings, similar to the oxygen atom in {5-oxaspiro[3.5]nonan-2-yl}methanol.
Uniqueness
{5-oxaspiro[3.5]nonan-2-yl}methanol is unique due to its specific spirocyclic structure and the presence of diastereomers. This combination of features makes it a valuable compound for studying stereochemistry and exploring various chemical reactions.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
5-oxaspiro[3.5]nonan-2-ylmethanol |
InChI |
InChI=1S/C9H16O2/c10-7-8-5-9(6-8)3-1-2-4-11-9/h8,10H,1-7H2 |
InChI Key |
BPUWRLIECBJNJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)CC(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Pyrazin-2-yl)amino]acetamide](/img/structure/B13473763.png)
![1-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]methanamine dihydrochloride](/img/structure/B13473790.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one](/img/structure/B13473805.png)




![{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol](/img/structure/B13473821.png)

![(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B13473830.png)

![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)
